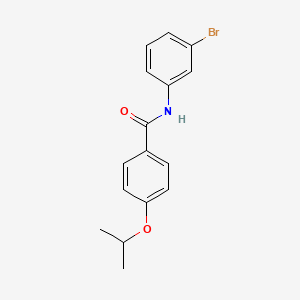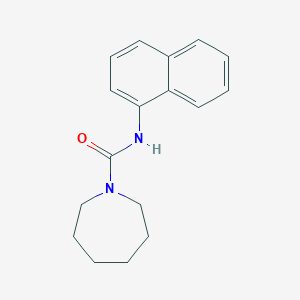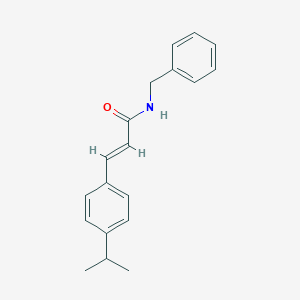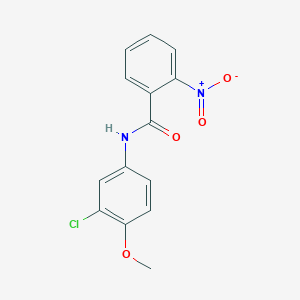![molecular formula C16H25N3 B5733044 N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPP is a derivative of piperazine and aniline, which makes it a valuable compound for medicinal chemistry and drug discovery.
作用機序
The exact mechanism of action of DMPP is not fully understood, but it is believed to act through the inhibition of enzymes or receptors involved in various biological processes. For instance, DMPP has been found to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and transcription. DMPP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. Moreover, DMPP has been found to interact with G protein-coupled receptors, which play a crucial role in cellular signaling.
Biochemical and Physiological Effects:
DMPP has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, DMPP has been found to induce apoptosis, or programmed cell death, in cancer cells. DMPP has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. At higher concentrations, DMPP has been found to cause cytotoxicity and oxidative stress, which can lead to cell damage and death.
実験室実験の利点と制限
DMPP has several advantages for lab experiments, including its stability, solubility, and easy synthesis. DMPP is also relatively inexpensive compared to other compounds with similar properties. However, DMPP has some limitations, including its potential toxicity and the need for careful handling and disposal. Moreover, DMPP may exhibit non-specific effects, which can complicate the interpretation of experimental results.
将来の方向性
DMPP has several potential future directions for scientific research. One area of interest is the development of DMPP-based fluorescent probes for imaging and detection of biological molecules. Another area of interest is the investigation of DMPP as a potential anticancer drug, either alone or in combination with other chemotherapeutic agents. Moreover, DMPP may have applications in the development of new antibiotics and antiviral drugs. Finally, further studies are needed to better understand the mechanism of action of DMPP and its potential side effects, as well as to explore its potential applications in other areas of medicinal chemistry and drug discovery.
合成法
DMPP can be synthesized through a multistep process involving the reaction of piperazine with aniline and subsequent alkylation with 4-methyl-1-piperazine-1-yl-3-chloropropene. The resulting product is then subjected to N,N-dimethylation, which yields DMPP. The purity of DMPP can be improved through recrystallization or column chromatography.
科学的研究の応用
DMPP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. DMPP has also been investigated for its potential use as a fluorescent probe for imaging and detection of biological molecules. Furthermore, DMPP has been used as a ligand for metal ion coordination and as a building block for the synthesis of novel materials.
特性
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(4-methylpiperazin-1-yl)prop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-17(2)16-8-6-15(7-9-16)5-4-10-19-13-11-18(3)12-14-19/h4-9H,10-14H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWFDYRGVGRWMZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)

![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)


![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)